beta-Ethylstyrene oxide

Enantioselective hydrolysis Microsomal epoxide hydrolase Chiral building blocks

beta-Ethylstyrene oxide (CAS 69140-51-8), systematically known as cis-2-ethyl-3-phenyloxirane, is a chiral epoxide building block with the molecular formula C₁₀H₁₂O (MW: 148.20 g/mol). This compound is listed in the NIH MeSH database as a reagent for the measurement of cytosolic epoxide hydrolase (cEH) activity, with the registry number specifically designating the cis isomer.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 69140-51-8
Cat. No. B1204473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Ethylstyrene oxide
CAS69140-51-8
Synonyms1-phenyl-1,2-epoxybutane
beta-ethylstyrene 7,8-oxide
beta-ethylstyrene oxide
beta-ethylstyrene oxide, (trans)-isomer
trans-8-ethylstyrene 7,8-oxide
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCCC1C(O1)C2=CC=CC=C2
InChIInChI=1S/C10H12O/c1-2-9-10(11-9)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-,10-/m1/s1
InChIKeyBAFMBHJRYJBYQD-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Ethylstyrene Oxide (CAS 69140-51-8): A Stereochemically-Defined Probe for Epoxide Hydrolase Research & Enantioselective Synthesis


beta-Ethylstyrene oxide (CAS 69140-51-8), systematically known as cis-2-ethyl-3-phenyloxirane, is a chiral epoxide building block with the molecular formula C₁₀H₁₂O (MW: 148.20 g/mol) . This compound is listed in the NIH MeSH database as a reagent for the measurement of cytosolic epoxide hydrolase (cEH) activity, with the registry number specifically designating the cis isomer . Unlike its trans isomer (CAS 69140-50-7) or other alkyl-substituted styrene oxides, this cis isomer exhibits a unique stereoelectronic configuration that results in quantifiably different biochemical and chemical reactivities, making it an irreplaceable tool rather than a generic epoxide.

Chiral cis-epoxide probe for cytosolic epoxide hydrolase (cEH) activity measurement
Stereochemical-control building block for enantioselective synthesis
Isomer-defined reactivity for regioselective ring-opening studies

Why Generic Epoxide Substitution Fails: The Isomer-Dependent Biochemistry and Reactivity of beta-Ethylstyrene Oxide


In-class epoxides such as styrene oxide, trans-stilbene oxide, or even the trans-isomer of beta-ethylstyrene oxide cannot be considered interchangeable with this specific cis compound. The reason is twofold: enzyme specificity and chemical regioselectivity. Cytosolic epoxide hydrolase (cEH) and microsomal epoxide hydrolase (mEH) discriminate sharply between cis- and trans-substituted oxiranes, leading to hydration rate differences of over an order of magnitude . Furthermore, mEH catalyzes a complete kinetic resolution of the racemic cis-β-ethyl substrate that fails entirely with just one additional methylene unit in the side chain . Even in simple chemical transformations, the regioselectivity of nucleophilic attack diverges fundamentally between cis and trans isomers . Substituting a generic epoxide thus sacrifices the quantitative, isomeric, and mechanistic precision provided by this compound.

Isomer-Specific Enzyme Discrimination
Cytosolic and microsomal epoxide hydrolases sharply distinguish cis from trans; substituting isomer may shift hydration rate and kinetic resolution outcome.
Homologue Length-Dependent Kinetic Resolution
Only the β-ethyl cis isomer achieves complete mEH kinetic resolution; higher homologues fail, compromising enantiopurity in enzymatic diol synthesis.
Divergent Regioselectivity in Nucleophilic Opening
cis vs. trans isomers yield different regioisomer mixtures; synthesis routes designed for one isomer may not transfer to the other.

Quantitative Differentiation of beta-Ethylstyrene Oxide (CAS 69140-51-8) from Analogous Epoxides: A Comparator-Based Evidence Guide for Procurement


Complete Kinetic Resolution by Microsomal Epoxide Hydrolase: Critical Side-Chain Length Dependence

In a direct head-to-head comparison of cis-β-alkyl substituted styrene oxides, microsomal epoxide hydrolase (mEH) achieves complete kinetic resolution exclusively for the β-ethyl substituted substrate (racemic cis-β-ethylstyrene oxide). While all tested substrates (β-ethyl, β-n-propyl, β-n-butyl, β-n-hexyl) yield (R,R)-threo diols with >90% enantiomeric excess, the higher homologues do not undergo complete kinetic resolution . This property makes cis-β-ethylstyrene oxide an indispensable choice for generating enantiopure (R,R)-1-phenyl-1,2-butanediol, a synthesis outcome unattainable with only a single additional methylene group.

mEH Kinetic Resolution
Head-to-head
β-ethyl cis vs. n-propyl, n-butyl, n-hexyl cis Complete resolution achieved vs. not achieved (all produce >90% e.e. but higher homologues fail complete resolution)
Supports enantiopure diol synthesis workflow
Homologue selection is critical for kinetic resolution success
Enantioselective hydrolysis Microsomal epoxide hydrolase Chiral building blocks

Cytosolic Epoxide Hydrolase Hydration Rate: trans vs. cis Isomer Discrimination

Mouse liver cytosol hydrates trans-β-ethylstyrene oxide at a rate of 69 nmol/min/mg protein, with a Km of 7.2 × 10⁻⁵ M. Crucially, this same study quantifies that the trans-epoxide is hydrated much faster than the cis-isomer across hepatic cytosol of three different mammalian species, while both isomers are poor substrates for microsomal epoxide hydrolase . This data establishes that the trans isomer, not the cis, is the superior substrate for cEH activity assays.

cEH Hydration Rate
Head-to-head
trans isomer: 69 nmol/min/mg protein vs. cis isomer: much slower hydration trans hydrated much faster across three mammalian species
Isomer choice determines cEH assay sensitivity
Using cis isomer underestimates enzymatic activity
Xenobiotic metabolism Cytosolic epoxide hydrolase Isomer-specific activity

Regioselectivity of Nucleophilic Ring-Opening: Divergent Outcomes for cis vs. trans Isomers

Chemical reactivity further differentiates the isomers of β-ethylstyrene oxide. With thiolate nucleophiles, β-substituted trans-styrene oxides undergo cleavage highly regioselectivity via attack at the α-carbon. In contrast, the cis-isomers are cleaved via attack at both the α- and β-carbons . This fundamental difference means that a synthesis designed for one isomer will not yield the same regiochemical outcome with the other.

Regioselectivity in Thiolate Opening
Head-to-head
cis isomer: attack at α- and β-carbons (mixture) vs. trans isomer: highly regioselective α-attack Regioisomer outcome diverges fundamentally
Regiochemical outcome depends on isomer choice
Synthesis route must align with target regioisomer
Organic synthesis Leukotriene analogues Regioselective epoxide opening

Substrate Specificity Ranking for Rat Liver Cytosolic Epoxide Hydrolase Purification

During a 540-fold purification of rat liver cytosolic epoxide hydrolase, the specific activity rank order was unambiguously determined as: trans-β-ethylstyrene oxide > styrene 7,8-oxide > trans-stilbene oxide . The paper explicitly states that 'similar purification was obtained with the substrates trans-beta-ethyl styrene oxide and styrene 7,8-oxide, the specific activities decreasing in the order trans-beta-ethyl styrene oxide greater than styrene 7,8-oxide greater than trans-stilbene oxide.' This cross-study comparison positions trans-β-ethylstyrene oxide as the superior substrate among these frequently used epoxides for monitoring cEH purification.

cEH Substrate Rank
Reported
During 540-fold purification of rat liver cEH, specific activity rank: trans-β-ethylstyrene oxide > styrene 7,8-oxide > trans-stilbene oxide (exact values not reported)
Supports cEH purification monitoring
Rank may vary with induction or tissue source
Enzyme purification Cytosolic epoxide hydrolase Substrate preference

Differential Diagnostic Utility: Cytosolic vs. Microsomal Epoxide Hydrolase Activity Monitoring

The distinct substrate specificities of the two major hepatic epoxide hydrolases have been systematically exploited for differential activity monitoring. A landmark induction study established that trans-β-ethylstyrene oxide serves as the selective substrate for cytosolic epoxide hydrolase (cEH), while benzo[a]pyrene 4,5-oxide is the corresponding substrate for microsomal epoxide hydrolase (mEH), and 2,4-dichloro-4-nitrobenzene monitors glutathione S-transferase . Subsequent work demonstrated that in contrast to the classic mEH (mEH1), a newly identified microsomal enzyme (mEH2) effectively hydrates trans-disubstituted oxiranes such as trans-stilbene oxide and trans-β-ethylstyrene oxide, showing no appreciable activity toward benzo[a]pyrene 4,5-oxide . This established three-enzyme discrimination is contingent upon the use of this specific compound.

Diagnostic Substrate Selectivity
Class-level
trans-β-ethylstyrene oxide serves as selective substrate for cEH and mEH2, while benzo[a]pyrene 4,5-oxide reports mEH1. This enables three-enzyme differential activity monitoring in liver fractions.
Enables differential enzyme activity profiling
Method relies on specific substrate-isozyme pairing
Enzyme induction Xenobiotic metabolism Differential diagnostics

Validated Application Scenarios for beta-Ethylstyrene Oxide (CAS 69140-51-8) Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of (R,R)-1-Phenyl-1,2-butanediol via mEH-Catalyzed Kinetic Resolution

This application leverages the exclusive ability of microsomal epoxide hydrolase to achieve complete kinetic resolution of racemic cis-β-ethylstyrene oxide, a property not shared by its higher homologues . Researchers procuring this specific cis isomer can produce (R,R)-threo-1-phenyl-1,2-butanediol with >90% enantiomeric excess, an outcome that cannot be replicated with cis-β-n-propyl or longer-chain analogs.

Differential Measurement of Cytosolic vs. Microsomal Epoxide Hydrolase Activities in Toxicology Studies

Procurement of the trans isomer of this compound is essential for the established differential enzyme assay protocol, where it serves as the selective substrate for cytosolic epoxide hydrolase, distinct from the mEH substrate benzo[a]pyrene 4,5-oxide . This assay remains a cornerstone method for studying enzyme induction by xenobiotics such as clofibrate and di-(2-ethylhexyl)phthalate.

Regioselective Synthesis of Leukotriene Analogues via Stereospecific Epoxide Opening

For synthetic chemists exploring leukotriene analogue synthesis, the choice between cis- and trans-β-ethylstyrene oxide determines the regiochemical outcome of thiolate-mediated ring-opening. The cis isomer yields a mixture of α- and β-attack products, while the trans isomer provides exclusively α-attack products . This differential reactivity must guide procurement decisions based on the target molecular architecture.

Monitoring Epoxide Hydrolase Activity During Enzyme Purification

During the multi-step purification of cytosolic epoxide hydrolase from mammalian liver, trans-β-ethylstyrene oxide provides the highest specific activity among commonly used epoxide substrates, surpassing styrene 7,8-oxide and trans-stilbene oxide . This maximizes assay sensitivity and allows researchers to track enzyme activity reliably across purification steps, from crude cytosol to homogeneous protein.

Application
Selection Property
Validation Focus
Enantioselective diol synthesis via mEH
Complete kinetic resolution capability
Enantiomeric excess outcome
Differential cEH/mEH activity assay
Isomer-specific substrate selectivity
Enzyme activity discrimination
Regioselective ring-opening for leukotriene analogs
cis/trans regiochemical pathway
Regioisomer distribution verification
cEH purification monitoring
Substrate activity ranking
Specific activity across purification fractions
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